1-chlorocyclopropane-1-carbonyl Chloride

Beschreibung

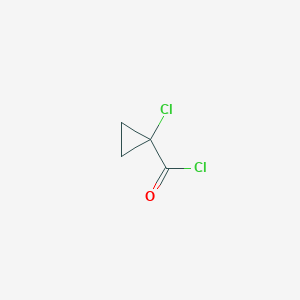

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chlorocyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O/c5-3(7)4(6)1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLNYRRFZAUVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449092 | |

| Record name | Cyclopropanecarbonyl chloride, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73492-25-8 | |

| Record name | Cyclopropanecarbonyl chloride, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 1 Chlorocyclopropane 1 Carbonyl Chloride

Precursor-Based Synthesis Strategies

The most direct methods for preparing 1-chlorocyclopropane-1-carbonyl chloride involve the chemical modification of existing cyclopropane (B1198618) structures. These strategies are favored for their straightforward nature and often high efficiency.

A primary and common approach to synthesizing this compound involves the direct derivatization of cyclopropanecarboxylic acid or its analogues. google.com This method leverages the existing cyclopropane ring and focuses on the conversion of the carboxylic acid functional group into the desired acid chloride. The parent compound, cyclopropanecarbonyl chloride, can be prepared by treating cyclopropanecarboxylic acid with a suitable chlorinating agent. google.com The introduction of the chlorine atom onto the cyclopropane ring itself is a separate preceding step, often starting with 1-chlorocyclopropane-1-carboxylic acid as the immediate precursor for the final chlorination of the carboxyl group.

The conversion of the carboxylic acid group to a carbonyl chloride is a classic transformation in organic synthesis, with thionyl chloride (SOCl₂) being a frequently used reagent for this purpose. masterorganicchemistry.comlibretexts.org Carboxylic acids react with thionyl chloride to yield the corresponding acid chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion. masterorganicchemistry.com

The mechanism involves the carboxylic acid's hydroxyl group attacking the thionyl chloride, which converts the hydroxyl into a chlorosulfite intermediate, a much better leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acid chloride. libretexts.org

For the synthesis of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid, the reaction is typically conducted by contacting the acid with the chlorinating agent at temperatures ranging from 10°C to 120°C. google.com When using thionyl chloride specifically, a preferred temperature range is between 50°C and 100°C. google.com This process can yield cyclopropanecarbonyl chloride with a purity of at least 98% and in yields of 90% to 96%. google.com Besides thionyl chloride, other chlorinating agents can be employed for this transformation.

Table 1: Chlorinating Agents for Carboxylic Acid Conversion

| Chlorinating Agent | Chemical Formula |

|---|---|

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | (COCl)₂ |

| Phosphorus pentachloride | PCl₅ |

| Phosphorus trichloride | PCl₃ |

| Phosgene | COCl₂ |

Data sourced from a process patent for cyclopropanecarboxylic acid derivatives. google.com

Multi-Step Convergent Synthetic Routes

Convergent synthesis strategies construct the target molecule from smaller, distinct fragments. These routes are often more complex but allow for the creation of the core cyclopropane structure from non-cyclic starting materials, offering greater flexibility and access from different chemical feedstocks.

A notable multi-step synthesis for this compound begins with acyclic precursors, building the cyclopropane ring during the reaction sequence. One such method utilizes 5-chloro-2-pentanone (B45304) as the starting material. google.com This process involves dissolving the precursor in an organic solvent and reacting it with sulfuryl chloride at low temperatures, followed by treatment with a base to induce cyclization and formation of the target compound. google.com This one-pot, two-step synthesis is advantageous as it is short, requires less equipment, and reduces the consumption of organic solvents. google.com

Another innovative route starts from α-acetyl-γ-butyrolactone. google.com This process involves an initial chlorination, followed by a ring-cleavage step, which generates an acyclic intermediate that is then cyclized to form the cyclopropane ring. google.com A final chlorination step yields the desired this compound. google.com

Table 2: Comparison of Acyclic Precursor Routes

| Starting Material | Key Reagents | Process Highlights |

|---|---|---|

| 5-chloro-2-pentanone | Sulfuryl chloride, Base | One-pot, two-step synthesis; moderate conditions. google.com |

The synthesis of the precursor 1-chlorocyclopropane-1-carboxylic acid can be achieved through a method involving the alkylation of glycine (B1666218) equivalents with 1,2-dielectrophiles, which is then followed by an intramolecular cyclization. This pathway builds the cyclopropane ring by forming two new carbon-carbon bonds. While this route directly produces the carboxylic acid rather than the carbonyl chloride, the resulting acid can be readily converted to the target compound using standard chlorination techniques as described previously. google.com

A specific and detailed multi-step synthesis for this compound has been developed starting from a lactone system. google.com This synthetic process uses α-acetyl-γ-butyrolactone and sulfuryl chloride as the primary raw materials. google.com

The synthesis proceeds through four distinct stages:

Chlorination I: α-acetyl-γ-butyrolactone is first chlorinated using sulfuryl chloride. google.com

Ring Cleavage: The resulting chlorinated lactone undergoes a ring-opening reaction, typically facilitated by acid, to form an acyclic intermediate. google.com

Cyclization: The acyclic intermediate is then treated with a base to induce intramolecular cyclization, forming a 1-acetyl-1-chlorocyclopropane ring structure. google.com

Chlorination II: A final chlorination step, again using a reagent like sulfuryl chloride, converts the acetyl group into the desired carbonyl chloride functionality, yielding the final product, this compound. google.com

Reaction Conditions and Process Optimization

The selection of an appropriate solvent system is fundamental to achieving high yield and purity while ensuring process efficiency. In some synthetic protocols, a single solvent system is utilized across multiple steps to streamline the process. For instance, a method starting from alpha-acetyl-gamma-butyrolactone employs a chloroform (B151607) solution throughout a four-step sequence involving chlorination, ring-opening, cyclization, and a second chlorination. google.com This approach simplifies operations and is advantageous for industrial scale-up by avoiding complex solvent switching between stages. google.com

Alternative one-pot methods starting from 5-chloro-2-pentanone may use organic solvents such as toluene (B28343), N,N-Dimethylformamide (DMF), acetonitrile, or glycol dimethyl ether. google.com In one example, 5-chloro-2-pentanone is dissolved in toluene for the initial reaction with sulfuryl chloride. google.com

Temperature control at each stage of the synthesis is crucial for maximizing product formation and minimizing side reactions. Different stages of the synthesis often require distinct temperature profiles. For the multi-step synthesis from alpha-acetyl-gamma-butyrolactone, specific temperature ranges have been defined for each reaction. google.com

| Reaction Step | Optimal Temperature Range (°C) | Preferred Temperature Range (°C) | Reaction Time (hours) |

|---|---|---|---|

| Chlorination I | 0–60 | 5–30 | 1–3 |

| Ring-Opening | 0–100 | 50–100 | 2–4 |

| Ring-Closure (Cyclization) | 0–60 | 5–40 | 1–3 |

| Chlorination II | 0–60 | 0–40 | 2–6 |

In one-pot procedures, the temperature is also carefully managed. The initial chlorination with sulfuryl chloride may be conducted at a low temperature of 0-10°C, after which the mixture is gradually warmed to 40°C. google.com Subsequent steps involving cyclization can be performed at temperatures ranging from 40°C to 100°C. google.com

Catalysts play a pivotal role in improving the efficiency of synthesizing this compound. Their use can lead to higher yields, better selectivity, and more moderate reaction conditions. Quaternary ammonium (B1175870) salts are frequently employed as catalysts, particularly in steps involving cyclization. google.comgoogle.com These catalysts are essential for facilitating the reaction between different phases, a principle central to phase transfer catalysis. nih.govptfarm.pl

In a multi-step synthesis, a catalyst like tetrabutylammonium (B224687) bromide is used during the ring-closure reaction where 3,5-dichloro-2-pentanone is converted to 1-chloro-1-acetylcyclopropane. google.com Similarly, in a one-pot synthesis starting from 5-chloro-2-pentanone, a catalyst is added after pH adjustment to facilitate the cyclization. google.com The amount of catalyst used can be a significant factor, with some methods specifying quantities as a percentage of the starting material's mass. google.com

| Catalyst | Synthetic Method | Reaction Step | Reference |

|---|---|---|---|

| Tetrabutylammonium bromide | Multi-step synthesis from α-acetyl-γ-butyrolactone | Ring-Closure (Cyclization) | google.com |

| Dodecyl trimethyl ammonium chloride | One-pot synthesis from 5-chloro-2-pentanone | Cyclization | google.com |

Phase Transfer Catalysis (PTC) is a powerful technique employed in the synthesis of this compound and its precursors. google.comgoogle.com This methodology is particularly effective for reactions involving reagents located in separate, immiscible phases, such as an aqueous inorganic phase and an organic phase containing the substrate. ptfarm.pl The phase-transfer catalyst, typically a quaternary ammonium salt, transports an anion from the aqueous or solid phase into the organic phase, where the reaction occurs. nih.govcrdeepjournal.org

The advantages of using PTC in chemical manufacturing are numerous and include the ability to use inexpensive and safer bases like aqueous sodium hydroxide, a reduced need for anhydrous organic solvents, increased reaction rates, and higher yields. nih.govptfarm.plunimi.it

Industrial Production Methodologies and Scalability Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including process efficiency, cost-effectiveness, safety, and environmental impact. google.com Older methods often suffered from low yields in certain steps and required frequent solvent changes, making them unsuitable for large-scale industrial production. google.com

Another approach designed for industrial application is the "one-pot" synthesis. google.com This method is advantageous as it reduces the number of steps and the amount of equipment required. The operational conditions are typically moderate, and after-treatment is simplified, leading to a product with high purity. google.com Such processes are explicitly developed with an industrial prospect in mind, aiming for high selectivity and efficiency. google.com The scalability of these processes is a significant advantage offered by techniques like Phase Transfer Catalysis, which is inherently compatible with industrial requirements. nih.govunimi.it

Reactivity Profiles and Mechanistic Investigations of 1 Chlorocyclopropane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The reactivity of 1-chlorocyclopropane-1-carbonyl chloride is significantly influenced by the presence of the highly electrophilic acyl chloride group. This functional group is a derivative of a carboxylic acid where the hydroxyl group is replaced by a chlorine atom. libretexts.orgvaia.com This substitution pattern makes the carbonyl carbon highly susceptible to attack by nucleophiles, leading to a class of reactions known as nucleophilic acyl substitution. libretexts.orgvaia.com

The carbon atom of the carbonyl group in this compound possesses a significant partial positive charge. libretexts.org This electrophilicity arises from the electron-withdrawing inductive effects of both the oxygen atom and the chlorine atom bonded to the carbonyl carbon. libretexts.org Both of these atoms are highly electronegative and pull electron density away from the carbonyl carbon, making it an attractive site for nucleophilic attack. libretexts.orgvaia.com

The reactivity of carboxylic acid derivatives, including acyl chlorides, is related to the stability of the starting material. libretexts.org Acyl chlorides are among the most reactive of the carboxylic acid derivatives because of the poor electron-donating ability of the chlorine atom's lone pairs to the carbonyl group, which would otherwise form a stabilizing resonance structure. libretexts.org This lack of stabilization increases the electrophilic character of the carbonyl carbon, making acyl chlorides very reactive towards nucleophilic acyl substitution. libretexts.org The general mechanism for these reactions is a two-step process known as nucleophilic addition-elimination. libretexts.orgvaia.com

Due to its high reactivity, this compound readily reacts with a wide array of nucleophiles. vaia.comchemistrysteps.com These reactions typically result in the substitution of the chloride ion with the incoming nucleophile, forming a new derivative of cyclopropanecarboxylic acid. libretexts.org

Common nucleophiles and the corresponding products include:

Water: Reaction with water leads to hydrolysis, forming 1-chlorocyclopropane-1-carboxylic acid and hydrogen chloride. libretexts.org

Alcohols: In the presence of an alcohol, esters are formed. libretexts.orgyoutube.com This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com

Ammonia and Amines: Ammonia, as well as primary and secondary amines, react to form amides. libretexts.orghud.ac.ukyoutube.comlibretexts.org A base is also typically used in these reactions to scavenge the generated HCl. hud.ac.uklibretexts.org

Carboxylate Salts: Reaction with a carboxylate salt yields a carboxylic acid anhydride. chemistrysteps.com

Thiols: Thiols react in a similar fashion to alcohols to produce thioesters. chemistrysteps.com

The general scheme for these reactions can be represented as a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgyoutube.com

A study on the synthesis of amides from various acid chlorides, including cyclopropanecarbonyl chloride, in the bio-based solvent Cyrene™ demonstrated the successful reaction with amines like pyrrolidine, aniline, and benzylamine (B48309) in the presence of triethylamine. hud.ac.uk This indicates that this compound would likely exhibit similar reactivity.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product Functional Group |

| Water (H₂O) | Carboxylic Acid |

| Alcohol (R'OH) | Ester |

| Ammonia (NH₃) | Primary Amide |

| Primary Amine (R'NH₂) | Secondary Amide |

| Secondary Amine (R'₂NH) | Tertiary Amide |

| Thiol (R'SH) | Thioester |

| Carboxylate (R'COO⁻) | Acid Anhydride |

This table is a generalized representation based on the known reactivity of acyl chlorides.

The starting molecule, this compound, is achiral as the carbon atom bonded to both the chlorine and the carbonyl chloride group is not a stereocenter. However, reactions can introduce chirality into the molecule or be influenced by existing stereocenters in the nucleophile.

For instance, in related systems, the stereochemistry of rearrangements of cyclopropyl (B3062369) chlorides to allyl chlorides has been shown to be highly stereospecific. lookchem.com This suggests that stereochemical factors can play a crucial role in the reactions of substituted cyclopropanes.

Transformations Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring, with its inherent ring strain, can participate in a variety of chemical transformations, particularly ring-opening reactions. These reactions can be initiated by various means, including radical pathways.

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions. For some cyclopropane derivatives, heating can cause isomerization. For example, chlorocyclopropane (B1620479) isomerizes to 3-chloropropene upon heating. wikipedia.org In the case of more complex substituted cyclopropyl chlorides, heating can lead to stereospecific rearrangements to allyl chlorides. lookchem.com

Ring-opening reactions of cyclopropane derivatives can also be promoted by reagents that can stabilize the intermediates formed upon cleavage. nih.gov For donor-acceptor cyclopropanes, Lewis acids can trigger ring-opening additions. nih.gov

The cyclopropane ring can undergo cleavage through radical-mediated pathways. nih.govbeilstein-journals.orgnih.gov The generation of a radical adjacent to the cyclopropane ring, such as a cyclopropylcarbinyl radical, can lead to rapid ring opening. ucl.ac.uk This rearrangement is a well-known process in radical chemistry. psu.edu

The process of bond breaking can occur in two primary ways: heterolytic cleavage, where one atom takes both electrons from the bond, and homolytic cleavage, where each atom takes one electron, resulting in the formation of two radicals. youtube.comchemistrysteps.comyoutube.comyoutube.com Radical reactions proceed via homolytic cleavage, often initiated by heat or light. youtube.comyoutube.com

For cyclopropane derivatives, a radical can be generated at a position on or adjacent to the ring. In the context of this compound, a radical could potentially be formed at the carbon bearing the chlorine atom. The stability of the resulting radical and the transition state energy for ring cleavage are key factors in determining the reaction pathway. koreascience.kr For example, the cyclopropylcarbonyl radical itself has been noted to be relatively stable and may not readily decarbonylate. rsc.org However, the formation of a radical on the cyclopropane ring itself can lead to ring fission to form an allyl radical. rsc.org

Studies on various cyclopropane derivatives have shown that radical ring-opening can be a synthetically useful transformation. nih.govbeilstein-journals.orgnih.govresearchgate.net For instance, oxidative radical ring-opening and cyclization of methylenecyclopropanes and cyclopropanols have been extensively studied. nih.govbeilstein-journals.orgnih.gov These reactions often involve the addition of a radical to a part of the molecule, which then triggers the ring-opening of the cyclopropane. nih.govbeilstein-journals.orgnih.gov While direct evidence for radical-mediated ring cleavage of this compound is not detailed in the search results, the general principles of radical chemistry suggest that under appropriate radical-generating conditions, such pathways are plausible.

Ring-Opening Reactions and Rearrangements

Thermally Induced Isomerization Processes

Formation and Reactivity of Cyclopropyl Radical Intermediates

The generation of cyclopropyl radicals from this compound has not been explicitly detailed in published research. However, the formation of radical species from cyclopropane derivatives is a known process. nih.gov For instance, the cyclopropyl-substituted carbon radical can be formed by the addition of a radical to a methylenecyclopropane. nih.gov These cyclopropyl radicals are highly reactive intermediates that can undergo rapid ring-opening to form more stable alkyl radicals. nih.gov In the context of this compound, a cyclopropyl radical could potentially be generated at the C1 position through various radical initiation methods. The stability and subsequent reactivity of such a radical would be influenced by the attached chlorine and carbonyl chloride groups. The challenge in generating and utilizing cyclopropyl radicals is often their propensity for ring-opening. stackexchange.com

Cyclopropylmagnesium Carbenoid Intermediates and their Transformations

The formation of a Grignard reagent from this compound would be complicated by the presence of the reactive acyl chloride group, which would readily react with any Grignard reagent formed. googleapis.comquora.com However, the concept of cyclopropylmagnesium carbenoids is an area of active research. These carbenoids can be generated from α-chloro sulfoxides using a Grignard reagent at low temperatures. nih.govresearchgate.net These magnesium carbenoids are relatively stable and exhibit unique reactivity with various nucleophiles, leading to novel chemical transformations. nih.govresearchgate.netmanchester.ac.uk For example, they can react with N-lithio arylamines to generate α-amino-substituted cyclopropylmagnesium species, which can then be trapped with electrophiles. manchester.ac.uk While not directly applicable to the synthesis from this compound, this chemistry highlights the potential of cyclopropylmagnesium intermediates in organic synthesis.

The table below summarizes the general reactivity of cyclopropylmagnesium carbenoids generated from other precursors.

| Reactant | Product Type | Reference(s) |

| N-Lithio arylamines | α-Amino-substituted cyclopropanes | manchester.ac.uk |

| Ethyl chloroformate (as a trap) | α-Amino acid esters | nih.gov |

Reductive and Oxidative Transformations

The carbonyl group of an acyl chloride is highly susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing acyl chlorides to primary alcohols. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. masterorganicchemistry.comyoutube.com Due to the high reactivity of LiAlH₄, it is generally not possible to stop the reduction at the aldehyde stage. chemistrysteps.com

Sodium borohydride (B1222165) (NaBH₄) can also reduce acyl chlorides to alcohols. chemistrysteps.com To achieve the selective reduction of an acyl chloride to an aldehyde, a less reactive hydride reagent such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is typically employed. chemistrysteps.com This reagent reacts more slowly with the intermediate aldehyde, allowing for its isolation. chemistrysteps.com

Catalytic hydrogenation, using catalysts like Raney Nickel, can also reduce acyl chlorides. libretexts.org However, this method is not selective if other reducible functional groups, such as carbon-carbon double bonds, are present. libretexts.org Poisoned catalysts, such as Lindlar's catalyst, can be used to stop the reduction at the aldehyde stage. libretexts.org

The expected products from the reduction of this compound are summarized in the table below.

| Reagent | Expected Product | Reference(s) |

| LiAlH₄ (excess) | (1-Chlorocyclopropyl)methanol | chemistrysteps.comchemistrysteps.commasterorganicchemistry.com |

| NaBH₄ | (1-Chlorocyclopropyl)methanol | chemistrysteps.com |

| LiAl(OtBu)₃H | 1-Chlorocyclopropane-1-carbaldehyde | chemistrysteps.com |

| H₂ / Lindlar's catalyst | 1-Chlorocyclopropane-1-carbaldehyde | libretexts.org |

The oxidation of the cyclopropane ring is generally challenging and often requires harsh conditions. stackexchange.com Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) can cleave the cyclopropane ring, although specific reactions with simple cyclopropane are not well-documented. stackexchange.com The oxidation of alkenes with KMnO₄ can lead to diols or, under more vigorous conditions, cleavage of the carbon-carbon double bond to form carboxylic acids. libretexts.orgyoutube.com Ozonolysis is another method for cleaving carbon-carbon double bonds to yield carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com While these reagents are typically used for unsaturated systems, the strained nature of the cyclopropane ring could make it susceptible to oxidation under certain conditions.

The acyl chloride group itself is already in a high oxidation state. However, the adjacent cyclopropane ring could potentially be oxidized. For instance, treatment of an alkylbenzene with KMnO₄ results in oxidation of the benzylic position to a carboxylic acid. masterorganicchemistry.com A similar oxidative cleavage of the cyclopropane ring adjacent to the carbonyl group in this compound might be possible under strong oxidative conditions, potentially leading to dicarboxylic acid derivatives.

Theoretical and Computational Chemistry Studies

Specific theoretical and computational studies on this compound are not prominent in the literature. However, computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the structure, stability, and reactivity of molecules. rsc.orgmdpi.comchemrxiv.orgaps.orgnih.gov

Computational studies on related cyclopropyl ketones have provided insights into their structure-reactivity relationships in SmI₂-catalyzed reactions. nih.govmanchester.ac.ukacs.org These studies have shown that the reactivity is influenced by factors such as the stability of radical intermediates and the strain of the cyclopropane ring. nih.govmanchester.ac.ukacs.org DFT calculations have also been used to investigate the stability of cyclopropyl carbenes, revealing that the cyclopropyl group provides significant stabilization.

A computational analysis of this compound could provide valuable information on:

Molecular Geometry: Optimized bond lengths and angles.

Electronic Properties: Distribution of electron density, dipole moment, and molecular orbital energies. youtube.com

Reaction Mechanisms: Transition state energies for potential isomerization, radical formation, and other reactions.

Spectroscopic Properties: Calculated vibrational frequencies that could be compared with experimental FT-IR and Raman data. chemrxiv.org

The table below outlines the types of information that could be obtained from a DFT study of this compound.

| Computational Method | Information Gained | Potential Application | Reference(s) |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Understanding the ground state structure and strain | researchgate.net |

| Frequency Calculation | Vibrational modes (IR/Raman spectra) | Comparison with experimental spectra for identification | chemrxiv.org |

| Molecular Orbital Analysis | HOMO/LUMO energies, orbital shapes | Predicting sites of electrophilic/nucleophilic attack | youtube.com |

| Transition State Search | Activation energies for reactions | Elucidating reaction mechanisms and predicting kinetics | nih.govacs.org |

Due to the absence of specific scientific literature in the public domain concerning the reactivity profiles and mechanistic investigations of this compound, it is not possible to provide an article that adheres to the requested detailed outline. Searches for "this compound" have not yielded any dedicated studies on its Density Functional Theory (DFT) calculations, activation free energies, or reaction pathways.

The available information primarily pertains to related but distinct compounds such as 1-chlorocyclopropane-1-carboxylic acid and chlorocyclopropane. While one source identifies this compound as a key intermediate in the synthesis of 1-chlorocyclopropane-1-carboxylic acid, it does not provide any specific data or in-depth research on the reactivity and mechanistic details of the carbonyl chloride itself.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chlorocyclopropane 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Cyclopropane (B1198618) Ring Protons and Deshielding Effects

A ¹H NMR spectrum for 1-chlorocyclopropane-1-carbonyl chloride would be expected to show signals corresponding to the protons on the cyclopropane ring. The presence of two electron-withdrawing groups, the chlorine atom and the carbonyl chloride group, attached to the same carbon (C1) would significantly influence the chemical shifts of the ring protons. This high degree of substitution would lead to complex splitting patterns and deshielding effects, shifting the proton signals to a lower field compared to unsubstituted cyclopropane. However, without experimental data, the precise chemical shifts and coupling constants cannot be reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbonyl and Ring Carbons

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in a molecule. For this compound, three distinct signals would be anticipated: one for the carbonyl carbon, one for the quaternary C1 carbon of the cyclopropane ring, and one for the two equivalent methylene (B1212753) (CH₂) carbons of the ring. The carbonyl carbon would appear at a characteristic downfield chemical shift, typically in the range of 160-180 ppm. The C1 carbon, being attached to two electronegative substituents, would also be significantly deshielded. The methylene carbons would appear at a higher field.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching vibration of the acid chloride. This band is typically very strong and appears at a high frequency, generally in the region of 1770-1815 cm⁻¹. Other characteristic absorptions would include C-Cl stretching and the various vibrations of the cyclopropane ring.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern, with a second peak (M+2) approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of a chlorine atom, the carbonyl group, or the entire carbonyl chloride moiety.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating and purifying chemical compounds and for assessing the purity of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a standard method for analyzing volatile compounds. A GC-MS analysis of this compound would provide a chromatogram indicating its retention time, which is useful for its identification and for assessing the purity of a sample. The coupled mass spectrometer would simultaneously provide a mass spectrum of the eluting compound, confirming its identity. Derivatization techniques are sometimes employed in GC-MS to enhance the volatility and thermal stability of analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. The versatility of HPLC allows for the analysis of these compounds in various matrices, from reaction mixtures to complex biological samples, by employing different stationary and mobile phases to achieve optimal separation. The inherent reactivity of the carbonyl chloride group necessitates careful method development, often involving derivatization to enhance stability and detectability.

Analysis of this compound and its Precursors

The analysis of this compound is often performed in conjunction with its synthetic precursors and hydrolysis product, 1-chlorocyclopropane-1-carboxylic acid. Reversed-phase HPLC is a common modality for these analyses. In a typical setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

Due to the reactive nature of the acid chloride, direct analysis can be challenging. A prevalent strategy involves its conversion to a more stable derivative, such as an ester or amide, prior to or during the HPLC analysis. For instance, reaction with an alcohol like methanol (B129727) would yield methyl 1-chlorocyclopropane-1-carboxylate, a less reactive compound amenable to standard reversed-phase conditions.

Alternatively, the analysis can focus on the quantification of the hydrolysis product, 1-chlorocyclopropane-1-carboxylic acid, as a proxy for the concentration of the parent carbonyl chloride in aqueous samples.

Table 1: Illustrative HPLC Conditions for the Analysis of 1-Chlorocyclopropane-1-carboxylic Acid

| Parameter | Condition |

| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

This table presents a representative method. Actual conditions may vary based on the specific instrument and sample matrix.

Chiral Separation of Derivatives

Given that the C1 carbon of this compound is a stereocenter, the separation of its enantiomers and the enantiomers of its derivatives is of significant interest, particularly in pharmaceutical and agrochemical research. Chiral HPLC is the predominant technique for achieving such separations. This can be accomplished through two primary strategies: the use of a chiral stationary phase (CSP) or the use of a chiral derivatizing agent.

CSPs are columns where a chiral selector is immobilized onto the stationary phase support. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov

Alternatively, a chiral derivatizing agent can be used to convert the enantiomers of the analyte into diastereomers, which can then be separated on a standard achiral HPLC column. This indirect approach requires a chiral reagent that reacts quantitatively with the analyte.

Table 2: Representative Chiral HPLC Separation Parameters for a Hypothetical Derivative

| Parameter | Condition |

| Analyte | (R/S)-N-benzyl-1-chlorocyclopropane-1-carboxamide |

| Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Temperature | 20 °C |

This table illustrates a potential chiral separation method. The specific conditions and choice of CSP would need to be optimized for the particular derivative.

Applications As a Key Intermediate in Complex Organic Synthesis

Utilization in Agrochemical Development

The compound is a critical precursor in the production of modern agrochemicals, particularly fungicides and plant growth modulators.

1-chlorocyclopropane-1-carbonyl chloride is a key intermediate in the synthesis of Prothioconazole, a broad-spectrum systemic fungicide from the triazolinthione class. researchgate.netthieme-connect.com Prothioconazole is widely used to control a multitude of diseases in cereal crops, wheat, barley, rapeseed, peanuts, and legumes. researchgate.net Its mechanism of action involves inhibiting the demethylation of lanosterol, a precursor to sterols in fungi. researchgate.net

The synthesis of Prothioconazole involves several steps where derivatives of this compound are crucial. For instance, 2-chloro-1-(1-chlorocyclopropyl)ethanone, which is synthesized from the subject compound, is a pivotal intermediate that undergoes a nucleophilic substitution reaction with 1,2,4-triazole (B32235) to form another key precursor. researchgate.netgoogle.com The entire synthetic route's efficiency and cost-effectiveness are significantly influenced by the synthesis of these cyclopropane-containing intermediates. nih.gov

Table 1: Key Intermediates in Prothioconazole Synthesis Derived from this compound

| Intermediate Compound | Role in Synthesis | Reference |

| 1-chloro-1-acetylcyclopropane | Starting material for further elaboration. | nih.gov |

| 2-chloro-1-(1-chlorocyclopropyl)ethanone | Reacts with 1,2,4-triazole in a key N-alkylation step. | researchgate.net |

| 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | The direct product of the N-alkylation reaction; a core structure for building Prothioconazole. | thieme-connect.comresearchgate.net |

This table illustrates the progression from the initial cyclopropane (B1198618) derivative to more complex intermediates essential for the final assembly of the Prothioconazole molecule.

Research into the derivatives of this compound, such as 1-chlorocyclopropane-1-carboxylic acid, has highlighted their potential to modulate plant growth. These molecules can influence ethylene (B1197577) biosynthesis pathways in plants. Ethylene is a key plant hormone that regulates a wide range of processes, including fruit ripening, senescence, and stress responses. By acting as an analog to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor of ethylene, these synthetic compounds can inhibit ethylene production, which can be valuable for extending the shelf life of fruits and managing crop responses to environmental stressors. This positions these cyclopropane derivatives as candidates for the development of new agricultural chemicals aimed at enhancing crop resilience.

Integration into Pharmaceutical Research and Development

The unique structural features of the cyclopropane ring are leveraged in medicinal chemistry to create novel therapeutic agents.

This compound and its derivatives serve as versatile building blocks for synthesizing a range of biologically active molecules. researchgate.netsmolecule.com The high reactivity of the acid chloride and the presence of the chlorine atom on the cyclopropane ring allow for various chemical transformations, including substitution and cycloaddition reactions. smolecule.com This versatility enables chemists to construct complex molecular architectures for the development of new drugs targeting specific diseases or biological functions. smolecule.com Research is ongoing to explore its full potential as an intermediate in medicinal chemistry for creating pharmaceuticals that can interact with specific biological pathways. smolecule.com

The rigid structure of the cyclopropane ring is particularly useful in the design of conformationally restricted peptides. In drug design, constraining the three-dimensional shape of a peptide can lock it into its biologically active conformation, enhancing its potency and selectivity. Substituted cyclopropanes have been successfully used as isosteres to replace peptide linkages, effectively creating a rigid scaffold that mimics a specific secondary structure, such as a beta-strand.

For example, research has demonstrated the use of 1,2,3-trisubstituted cyclopropanes to create novel inhibitors of renin, an aspartic proteinase. organic-chemistry.org These cyclopropane-based units were specifically designed to lock a portion of the peptide backbone into an extended beta-strand conformation. organic-chemistry.org This strategy of using a rigid cyclopropane core to restrict the conformational freedom of a molecule is a powerful tool in developing potent and specific drug-like compounds. organic-chemistry.org While not a direct application of this compound itself, this research exemplifies the principle by which such strained ring systems are valuable in modern pharmaceutical development.

Contributions to Materials Science and Polymer Chemistry

While cyclopropane derivatives have been explored in polymer science, direct applications of this compound in this field are not extensively documented in the reviewed scientific literature. Research in polymer chemistry has shown that cyclopropane groups can be incorporated into polymer backbones to alter their physical properties. researchgate.net For example, the catalytic cyclopropanation of polybutadiene (B167195) has been used to create new polymeric products with modified glass-transition temperatures and thermal stability. researchgate.net Furthermore, the ring-opening polymerization of other functionalized cyclopropane derivatives, such as cyclopropenone ketals, has been investigated, though it often leads to complex polymeric structures. ufl.edu However, specific studies detailing the use of this compound as a monomer or modifying agent in polymer synthesis are not prominent.

Incorporation into Advanced Composites

The reactivity of the acyl chloride group makes this compound a candidate for use as a cross-linking agent or a surface modifier in the preparation of advanced composite materials. By reacting with functional groups on the surface of reinforcing materials (like fibers or nanoparticles), it can create strong covalent bonds, leading to improved interfacial adhesion and enhanced mechanical properties of the composite. The cyclopropane moiety could also be designed to undergo ring-opening polymerization under specific conditions, leading to a cross-linked network within the composite matrix.

Future Directions and Emerging Research Frontiers

Development of Highly Enantio- and Diastereoselective Synthetic Routes

The synthesis of cyclopropane (B1198618) derivatives with precise stereochemical control is a major goal in modern organic chemistry, as the spatial arrangement of substituents is critical for biological activity and material properties. nbinno.comnih.gov Future research is intensely focused on developing synthetic routes to chiral cyclopropanes that are not only efficient but also highly selective.

Key Research Thrusts:

Chemoenzymatic Strategies: A promising frontier is the use of biocatalysis to achieve high stereoselectivity. Research into engineered iron-containing proteins, such as myoglobin (B1173299) variants, has demonstrated the ability to catalyze highly diastereo- and enantioselective cyclopropanations with diazoketones to form cyclopropyl (B3062369) ketones. nih.gov These enzymatic products can then be chemically diversified, providing access to a wide array of optically active cyclopropane scaffolds valuable for medicinal chemistry. nih.gov This approach combines the selectivity of enzymes with the versatility of chemical synthesis. nih.gov

Asymmetric Catalysis: While traditional methods often require expensive and toxic metals like rhodium or ruthenium, new protocols are emerging. nih.gov Copper hydride (CuH)-catalyzed intramolecular hydroalkylation represents an effective method for the enantioselective synthesis of cyclopropanes. researchgate.net Furthermore, novel electrochemical methods that utilize abundant carbon pronucleophiles and unactivated alkenes have been shown to proceed with high diastereoselectivity, offering a scalable and modular alternative to conventional metal-catalyzed approaches. nih.gov

Stereocontrolled Boron Chemistry: An innovative strategy involves the diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates). nih.gov This method proceeds through a 1,2-boronate rearrangement and allows for subsequent derivatization of the carbon-boron bonds, providing a highly controlled route to polysubstituted cyclopropanes. nih.gov

The development of these stereoselective methods is crucial as they expand the library of accessible chiral cyclopropane building blocks for creating complex molecular architectures. nih.govnih.gov

Exploration of Sustainable and Green Chemistry Approaches in its Production

In line with the principles of green chemistry, a significant research effort is aimed at developing more sustainable and environmentally benign methods for producing cyclopropane derivatives. patsnap.com This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. patsnap.com

Emerging Green Methodologies:

Electrochemical Synthesis: A notable advancement is the development of a scalable and sustainable electrochemical cyclopropanation method that operates in continuous flow. uva.nl This process, often catalyzed by nickel, can be performed under ambient conditions, tolerates air and moisture, and uses diverse feedstocks, representing a significant step towards greener industrial production. uva.nl

Photo- and Electrochemical Strategies: The use of light or electricity to drive chemical reactions is an expanding area. rsc.org These methods often enhance synthetic efficiency and atom economy, diversifying the range of accessible three-membered rings under sustainable conditions. rsc.org

Biocatalysis and Renewable Feedstocks: The biosynthesis of cyclopropane fatty acids in engineered microorganisms like Saccharomyces cerevisiae highlights the potential of bio-based production routes. nih.gov Future research may explore the use of biomass-derived platform molecules as starting materials for the chemical synthesis of cyclopropanes, reducing the reliance on fossil fuels. patsnap.com

| Green Chemistry Approach | Key Features | Potential Advantages for Production | Relevant Research |

| Electrochemical Flow Synthesis | Nickel-catalyzed; Operates under ambient conditions; Tolerates air and moisture. | Scalability, enhanced throughput, milder reaction conditions, increased safety. | uva.nl |

| Biocatalysis | Use of engineered enzymes or whole-cell systems. | High selectivity, use of renewable resources, biodegradable catalysts. | nih.govnih.gov |

| Photocatalysis | Visible-light-driven reactions, often without need for photocatalysts. | Energy efficiency, high atom economy, access to unique reaction pathways. | rsc.org |

| Renewable Feedstocks | Utilization of biomass-derived platform molecules. | Reduced carbon footprint, sustainability, decreased dependence on petrochemicals. | patsnap.com |

Design of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the cyclopropane ring is key to unlocking its full potential. Research is actively pursuing the design of novel catalytic systems that can selectively activate and modify the 1-chlorocyclopropane-1-carbonyl chloride moiety or its derivatives.

Catalyst Innovation Highlights:

Transition Metal Catalysis: A variety of transition metals are being explored to catalyze cyclopropanation and subsequent functionalization.

Nickel: Employed in electrochemical cyclopropanation of alkenes, proceeding via a nickel carbene intermediate. uva.nl

Titanium: Constrained-geometry titanium catalysts have been used for the chemoselective polymerization of cyclopropane-containing monomers without reacting with the cyclopropane ring itself. chemrxiv.org

Copper: Copper hydride catalysts are effective for asymmetric hydroboration and intramolecular hydroalkylation to form enantioenriched cyclopropanes. researchgate.net

Biocatalysis: Engineered heme proteins serve as efficient biocatalysts for cyclopropanation, offering a green and highly selective alternative to traditional organometallic catalysts. nih.gov

Photocatalysis: Photocatalytic systems enable the generation of carbene intermediates from precursors like ketones for intramolecular cyclopropanation, expanding the toolkit for forming these strained rings. rsc.org

The goal of this research is to develop catalysts that are not only highly active and selective but also robust, recyclable, and capable of operating under mild, environmentally friendly conditions. patsnap.comuva.nl

Expansion of Applications in Chemical Biology and Material Innovation

The unique properties of the cyclopropane ring make it a "privileged" structural motif in both medicinal chemistry and materials science. uva.nlresearchgate.net Future research aims to leverage the specific functionalities of this compound to create novel molecules with advanced functions.

Applications in Chemical Biology:

The rigid, three-membered ring of cyclopropane is a powerful tool for designing bioactive molecules. nbinno.com By locking the conformation of a molecule, the cyclopropane unit can enhance binding affinity and selectivity for biological targets like enzymes and receptors. nbinno.comnih.gov

Bioactive Compound Synthesis: Cyclopropane derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties. unl.ptresearchgate.netnih.gov The title compound serves as a versatile starting point for synthesizing libraries of amide derivatives and other potential therapeutic agents for drug discovery campaigns. nih.gov

Mechanistic Probes: Due to their unique reactivity, cyclopropane-containing molecules are used as probes to study biological mechanisms, such as enzyme inhibition and metabolic pathways. unl.ptresearchgate.net Their enhanced metabolic stability compared to linear chains makes them valuable for creating more robust peptide-based therapeutics. nbinno.com

Applications in Material Innovation:

The incorporation of cyclopropane units into polymers and other materials can dramatically alter their physical and chemical properties. researchgate.netresearchgate.net

Polymer Modification: Introducing cyclopropane groups into polymer backbones, such as polybutadiene (B167195), can significantly change properties like glass-transition temperature, thermal stability, and melt flow. researchgate.netresearchgate.net This allows for the tuning of material characteristics for specific applications.

Functional Polymers: Research has demonstrated the synthesis of functionalized cyclic olefin copolymers containing cyclopropane units. chemrxiv.org These polymers can undergo post-polymerization modification via the ring-opening of the cyclopropane moiety, introducing new functional groups (e.g., aromatic, acyloxyl) and creating materials with tailored properties. chemrxiv.org

Advanced Materials: Cycloalkanes have potential applications as specialty fuels and lubricants. nih.gov The high strain energy of the cyclopropane ring makes its derivatives interesting as energy-rich, high-performance materials. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.